Selexipag-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selexipag-d8 is a deuterated form of Selexipag, a medication developed for the treatment of pulmonary arterial hypertension (PAH). Selexipag and its active metabolite, ACT-333679, act as agonists of the prostacyclin receptor, leading to vasodilation in the pulmonary circulation . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Selexipag.
作用机制
Target of Action
Selexipag-d8 primarily targets the prostacyclin receptor (IP receptor) . The IP receptor is a key player in the prostacyclin pathway, which is one of the three proven signaling pathways targeted for drug therapy . Activation of the IP receptor induces vasodilation in the pulmonary circulation and inhibits the proliferation of vascular smooth muscle cells .
Mode of Action
This compound, and its active metabolite ACT-333679, act as agonists of the prostacyclin receptor . This means they bind to the IP receptor and stimulate its activity. The activation of the IP receptor leads to an increase in vasodilation in the pulmonary circulation and a decrease in the elevated pressure in the blood vessels supplying blood to the lungs .
Biochemical Pathways
The key biochemical pathway affected by this compound is the prostacyclin pathway . This pathway is involved in the pathogenesis of pulmonary arterial hypertension (PAH), with patients with PAH showing a deficiency of prostacyclin and prostacyclin synthase . By acting as an agonist of the IP receptor, this compound helps to counteract this deficiency and restore the balance in this pathway .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, maximum plasma concentrations of Selexipag and its active metabolite ACT-333679 are reached within 2.5 and 4 hours, respectively . The mean half-lives of Selexipag and ACT-333679 are 0.7–2.3 hours and 9.4–14.22 hours, respectively . Selexipag is hydrolyzed to its active metabolite by the enzyme hepatic carboxylesterase 1 . In the presence of food, exposure to ACT-333679 is decreased by 27% .
Result of Action
The action of this compound results in molecular and cellular effects that are beneficial for patients with PAH. The activation of the IP receptor leads to increased vasodilation in the pulmonary circulation and decreased elevated pressure in the blood vessels supplying blood to the lungs . This can help to delay disease progression and reduce the risk of hospitalization for PAH .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the exposure to its active metabolite ACT-333679 . Furthermore, the efficacy of this compound can vary among patients, often with a better response seen in less sick patients . It’s also important to note that this compound is well tolerated when closely monitored .
生化分析
Biochemical Properties
The active metabolite of Selexipag-d8, ACT-333679, is approximately 37 times more potent than this compound itself . This interaction leads to increased vasodilation in the pulmonary circulation and decreased elevated pressure in the blood vessels supplying blood to the lungs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing vasodilation of the arteries, decreasing cell proliferation, and inhibiting platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension .
Molecular Mechanism
This compound exerts its effects at the molecular level through its active metabolite, ACT-333679 . This metabolite acts as an agonist of the prostacyclin receptor, leading to increased vasodilation in the pulmonary circulation . The mechanism of action involves binding interactions with the prostacyclin receptor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant effects over time. The titration duration was observed to be around 7.3 weeks
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The study showed that this compound reduced right ventricular hypertrophy and improved survival
Metabolic Pathways
This compound is predominantly metabolized by the enzyme hepatic carboxylesterase 1 . Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . UGT1A3 and UGT2B7 are involved in the glucuronidation of the active metabolite .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Selexipag involves several steps, starting with the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag .
Industrial Production Methods
Industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Selexipag undergoes several types of chemical reactions, including hydrolysis, oxidation, and glucuronidation. The hydrolysis of the acylsulfonamide group by hepatic carboxylesterase 1 yields the active metabolite, ACT-333679 . Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . Glucuronidation of the active metabolite is mediated by UGT1A3 and UGT2B7 .
Common Reagents and Conditions
Hydrolysis: Catalyzed by hepatic carboxylesterase 1.
Oxidation: Catalyzed by CYP3A4 and CYP2C8.
Glucuronidation: Mediated by UGT1A3 and UGT2B7.
Major Products
Hydrolysis: ACT-333679 (active metabolite).
Oxidation: Hydroxylated and dealkylated products.
Glucuronidation: Glucuronide conjugates of the active metabolite.
科学研究应用
Selexipag-d8 is used extensively in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of Selexipag. Its applications include:
相似化合物的比较
Selexipag is unique among prostacyclin receptor agonists due to its nonprostanoid structure and high selectivity for the IP receptor. Similar compounds include:
Iloprost: A prostacyclin analogue used in the treatment of PAH.
Beraprost: Another prostacyclin analogue with similar therapeutic effects.
Treprostinil: A prostacyclin analogue used for PAH treatment.
Compared to these analogues, Selexipag has a longer half-life and can be administered orally, making it more convenient for patients .
属性
CAS 编号 |
1265295-16-6 |
---|---|
分子式 |
C₂₆H₂₄D₈N₄O₄S |
分子量 |
504.67 |
同义词 |
2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; 2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; _x000B_ACT 293987-d8; NS 304-d8; Uptravi-d8; 2-[4-[(5,6-Diphenyl-2-pyraziny |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。